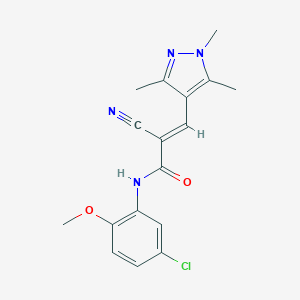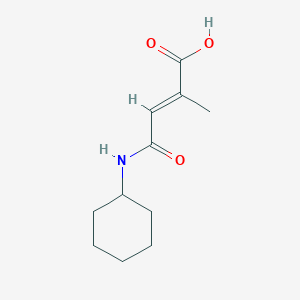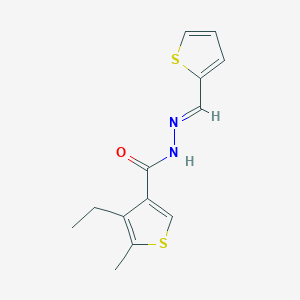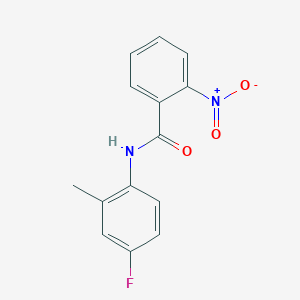![molecular formula C17H25N3O2 B455805 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide CAS No. 438220-49-6](/img/structure/B455805.png)
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potential BRD4 inhibitors . The structure-activity relationship (SAR) was discussed in detail .
Molecular Structure Analysis
The molecular structure of “2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide” is complex. The binding mode of similar compounds with BRD4 was examined through molecular docking . The 3,5-dimethylisoxazole moiety of these compounds did not align with the WPF shelf but formed a hydrogen bond with Met149 .
作用机制
Target of Action
The primary target of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide is BRD4 , a bromodomain-containing protein . BRD4 plays a crucial role in cancer therapy, particularly in the treatment of TNBC .
Mode of Action
The compound interacts with BRD4, exhibiting potent inhibitory effects . It’s hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms .
Biochemical Pathways
The compound affects the BRD4 pathway, leading to significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Pharmacokinetics
Its bioavailability is suggested by its significant inhibitory effects on brd4 .
Result of Action
The compound modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Action Environment
The compound’s effectiveness in inhibiting brd4 suggests that it can function effectively within the cellular environment .
实验室实验的优点和局限性
One of the main advantages of using 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide in lab experiments is its relatively simple synthesis method. The compound can be easily synthesized in a laboratory setting. Additionally, DAA has a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of DAA can be toxic to cells.
未来方向
There are several future directions for research on 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide. One area of research could be focused on investigating the compound's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to explore the antitumor and antiviral properties of DAA. Other future directions for research could include investigating the compound's potential use in enhancing cognitive function and memory, as well as exploring its potential use in other fields of scientific research.
合成方法
The synthesis of 2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide involves the reaction of adamantane with 3-(3,5-Dimethylisoxazol-4-YL)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide has potential applications in various fields of scientific research. It has been studied for its antitumor and antiviral properties. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DAA has been studied for its ability to enhance cognitive function and memory.
生化分析
Biochemical Properties
2-[3-(3,5-Dimethylisoxazol-4-YL)-1-adamantyl]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes often involves binding to their active sites, thereby modulating their catalytic functions. Additionally, this compound can interact with proteins involved in cell signaling, potentially altering signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in metabolic and signaling pathways . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways . This modulation of metabolic pathways can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-10-15(11(2)22-20-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(21)19-18/h12-13H,3-9,18H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRYKLXMGPICTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)

![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)

![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)
